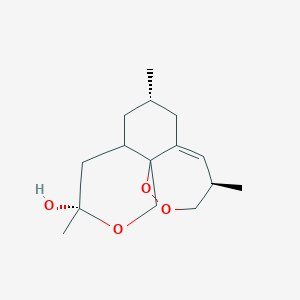![molecular formula C24H24ClN3O5 B236856 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide, commonly known as FCPR03, is a novel small molecule that has shown promising results in various scientific research applications. It belongs to the class of benzamide derivatives and has been synthesized using a variety of methods.
作用機序
The exact mechanism of action of FCPR03 is not fully understood. However, it has been shown to target various molecular pathways involved in disease progression. FCPR03 has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of various receptors, including the dopamine receptor, which is involved in neurodegenerative disorders.
Biochemical and Physiological Effects
FCPR03 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, reduce inflammation, and protect against oxidative stress. FCPR03 has also been found to modulate the activity of various receptors, including the dopamine receptor, which is involved in neurodegenerative disorders. Additionally, FCPR03 has been found to have low toxicity, making it a promising candidate for therapeutic applications.
実験室実験の利点と制限
One of the major advantages of FCPR03 is its low toxicity, making it a safe candidate for therapeutic applications. It has also been found to have good stability and solubility, making it easy to handle in lab experiments. However, one limitation of FCPR03 is its limited availability, making it difficult to conduct large-scale experiments.
将来の方向性
There are several future directions for FCPR03 research. One potential direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another potential direction is to study its mechanism of action in more detail, which could lead to the development of more effective therapeutic agents. Additionally, future research could focus on improving the synthesis method of FCPR03 to increase its availability for large-scale experiments.
Conclusion
In conclusion, FCPR03 is a novel small molecule that has shown promising results in various scientific research applications. It has been synthesized using different methods and has been extensively studied for its potential therapeutic applications. FCPR03 has been found to have low toxicity, good stability, and solubility, making it a safe and easy-to-handle candidate for lab experiments. Future research could focus on studying its potential as a therapeutic agent for various diseases and improving its synthesis method to increase its availability.
合成法
FCPR03 has been synthesized using different methods, including the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride, followed by reaction with 3-chloro-4-(2-furoyl)piperazine and 3-amino-N-(3-chloro-4-(2-furoyl)phenyl)benzamide. Another method involves the reaction of 3,5-dimethoxybenzoyl chloride with 3-chloro-4-(2-furoyl)piperazine, followed by reaction with 3-amino-N-(3-chloro-4-(2-furoyl)phenyl)benzamide. The synthesized compound has been characterized using various techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
FCPR03 has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. FCPR03 has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FCPR03 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C24H24ClN3O5 |
|---|---|
分子量 |
469.9 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C24H24ClN3O5/c1-31-18-12-16(13-19(15-18)32-2)23(29)26-17-5-6-21(20(25)14-17)27-7-9-28(10-8-27)24(30)22-4-3-11-33-22/h3-6,11-15H,7-10H2,1-2H3,(H,26,29) |
InChIキー |
FANCPZIUIXSVCL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)

![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)